![molecular formula C15H22N2OS B216365 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216365.png)
1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-169 and has a molecular formula of C17H24N2OS. The purpose of
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea has been studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, CPI-169 has been shown to inhibit the activity of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. This inhibition leads to the suppression of cancer cell growth and proliferation. In neuroscience, CPI-169 has been studied for its potential to improve cognitive function in individuals with Alzheimer's disease. In immunology, CPI-169 has been shown to modulate the immune response by regulating the activity of T cells.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea involves the inhibition of the BET family of proteins. These proteins are involved in the regulation of gene expression by binding to acetylated histones. By inhibiting the activity of these proteins, CPI-169 leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea depend on the specific application being studied. In cancer research, CPI-169 has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In neuroscience, CPI-169 has been shown to improve cognitive function by reducing inflammation and oxidative stress in the brain. In immunology, CPI-169 has been shown to modulate the immune response by regulating the activity of T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea in lab experiments include its specificity and potency in inhibiting the BET family of proteins. However, one limitation of using CPI-169 is its potential toxicity and off-target effects. Therefore, careful consideration must be taken when designing experiments using this compound.
Direcciones Futuras
For the study of CPI-169 include further investigation of its potential applications, development of more specific and potent inhibitors, and exploration of new delivery techniques.
Métodos De Síntesis
The synthesis of 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea involves the reaction between cyclopentyl isothiocyanate and 4-methoxyphenethylamine. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Propiedades
Nombre del producto |
1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea |
|---|---|
Fórmula molecular |
C15H22N2OS |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H22N2OS/c1-18-14-8-6-12(7-9-14)10-11-16-15(19)17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H2,16,17,19) |
Clave InChI |
UZHCMDMNNCLDQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2CCCC2 |
SMILES canónico |
COC1=CC=C(C=C1)CCNC(=S)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



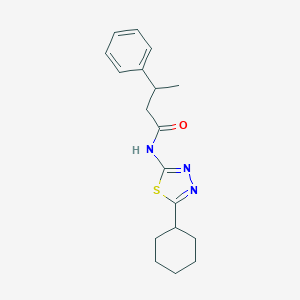
![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)
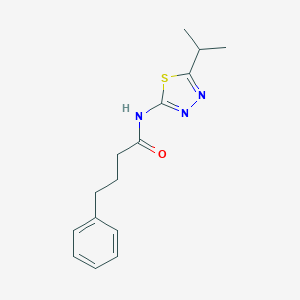
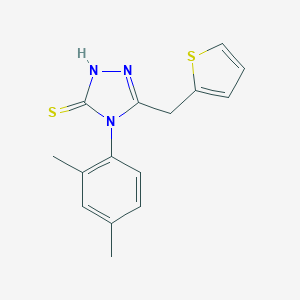
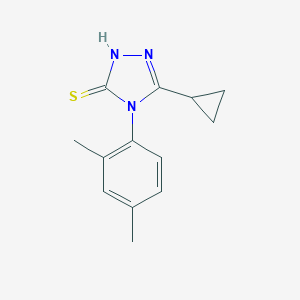
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)
![4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)
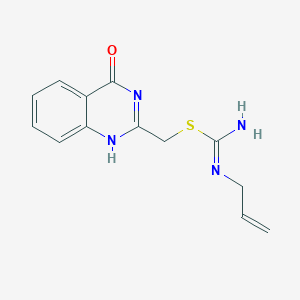
![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)